molecular formula C19H12N4 B14272870 2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile CAS No. 152087-61-1

2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile

Cat. No.: B14272870
CAS No.: 152087-61-1
M. Wt: 296.3 g/mol
InChI Key: RXMKOZHQRQGHCN-UHFFFAOYSA-N
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Description

2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile is a complex organic compound with a unique structure that includes an indene core substituted with a prop-2-en-1-yl group and two propanedinitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile is unique due to its combination of an indene core with prop-2-en-1-yl and propanedinitrile groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

152087-61-1

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

2-[3-(dicyanomethylidene)-2-methyl-2-prop-2-enylinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C19H12N4/c1-3-8-19(2)17(13(9-20)10-21)15-6-4-5-7-16(15)18(19)14(11-22)12-23/h3-7H,1,8H2,2H3

InChI Key

RXMKOZHQRQGHCN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N)CC=C

Origin of Product

United States

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